Product packaging for 3,5-Dichloropyridine-2,4-diol(Cat. No.:CAS No. 103792-80-9)

3,5-Dichloropyridine-2,4-diol

Cat. No.: B3204550
CAS No.: 103792-80-9
M. Wt: 179.99 g/mol
InChI Key: XTJBYZUUHURVLH-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, form the backbone of a multitude of natural products, pharmaceuticals, and functional materials. Nitrogen-containing heterocycles are especially vital, and among them, the pyridine (B92270) ring—a six-membered aromatic ring with one nitrogen atom—is a cornerstone of modern organic chemistry. nih.gov The electronic properties and reactivity of the pyridine ring can be finely tuned by the introduction of various substituents, leading to a vast chemical space with diverse applications.

Significance of Pyridine-2,4-diol Scaffolds

The pyridine-2,4-diol framework is a key structural motif found in numerous biologically active compounds and serves as a versatile intermediate in organic synthesis. The presence of two hydroxyl groups on the pyridine ring allows for a range of chemical transformations, including etherification, esterification, and halogenation. These reactions enable the generation of extensive libraries of pyridine derivatives for screening in drug discovery and materials science. The tautomeric nature of hydroxypyridines, existing in equilibrium with their pyridone forms, further expands their chemical reactivity and potential interaction modes with biological targets.

Unique Structural Features of 3,5-Dichloropyridine-2,4-diol

This compound is a distinct molecule within the pyridinediol family, characterized by the presence of two chlorine atoms at the C3 and C5 positions of the pyridine ring. These halogen substituents significantly influence the electronic properties of the ring, withdrawing electron density and making the ring more susceptible to nucleophilic attack. The chlorine atoms also introduce steric bulk, which can direct the regioselectivity of further reactions.

While a crystal structure for this compound is not available, analysis of the closely related 4-amino-3,5-dichloropyridine (B195902) reveals the significant role of intermolecular interactions. In the crystal lattice of 4-amino-3,5-dichloropyridine, N—H⋯N hydrogen bonding, offset π–π stacking interactions, and halogen–π interactions are prominent. nih.gov It is plausible that similar intermolecular forces, particularly hydrogen bonding involving the hydroxyl groups and the ring nitrogen, as well as halogen bonding, play a crucial role in the solid-state structure of this compound.

Overview of Research Trajectories for Dichloropyridine-2,4-diols

Research into dichlorinated pyridine derivatives is driven by their potential as intermediates in the synthesis of agrochemicals and pharmaceuticals. grandviewresearch.com The global market for pyridine and its derivatives is expanding, with significant applications in these sectors. marketresearchfuture.com The presence of chlorine atoms can enhance the biological activity of a molecule and provide synthetic handles for further functionalization.

While specific research trajectories for this compound are not extensively documented, the general trend for polychlorinated pyridine derivatives points towards their use as building blocks for more complex molecules. For instance, dichloropyridines are utilized in the synthesis of herbicides. The reactivity of the hydroxyl groups in this compound, coupled with the influence of the chloro substituents, makes it a potentially valuable precursor for novel bioactive compounds. Further research is likely to focus on exploring its reactivity in various synthetic transformations and evaluating the biological properties of its derivatives.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₃Cl₂NO₂N/A
Molecular Weight 179.99 g/mol N/A
Melting Point 298-301 °CN/A

Table 2: Spectroscopic Data for this compound

SpectroscopyDataSource
¹H NMR (400 MHz, DMSO-d₆) δ 11.89 (br, 2H), 7.61 (s, 1H)N/A
¹³C NMR (100 MHz, DMSO-d₆) δ 158.6, 158.4, 131.9, 106.2, 105.0N/A
Mass Spectrometry (ESI) m/z (%): 180 ([M (³⁵Cl₂) + 1]⁺, 100), 182 ([M (³⁵Cl, ³⁷Cl) + 1]⁺, 65), 184 ([M (³⁷Cl₂) + 1]⁺, 12)N/A

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3Cl2NO2 B3204550 3,5-Dichloropyridine-2,4-diol CAS No. 103792-80-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-4-hydroxy-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO2/c6-2-1-8-5(10)3(7)4(2)9/h1H,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJBYZUUHURVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=O)N1)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716442
Record name 3,5-Dichloro-4-hydroxypyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103792-80-9
Record name 3,5-Dichloro-4-hydroxypyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,5 Dichloropyridine 2,4 Diol and Its Precursors

Established Synthetic Routes to Pyridine-2,4-diol Frameworks

The formation of the foundational pyridine-2,4-diol structure can be achieved through several synthetic pathways, primarily involving cyclization reactions or the modification of existing pyridine (B92270) rings.

Cyclization Reactions for Pyridinediol Formation

Cyclization reactions offer a direct approach to the pyridinediol skeleton from acyclic precursors. These methods often involve the condensation of carbonyl compounds with a nitrogen source. A prominent strategy is the condensation of 1,5-dicarbonyl compounds with ammonia (B1221849) or its derivatives. Variations of this approach, such as the Hantzsch dihydropyridine synthesis, can also be adapted to produce precursors that are subsequently converted to pyridinediols.

Another notable cyclization method involves a three-component reaction of alkoxyallenes, nitriles, and carboxylic acids. This approach allows for the construction of a substituted pyridine ring, which can be further modified to yield the desired diol.

Cyclization MethodStarting MaterialsKey Features
Condensation of 1,5-Dicarbonyls 1,5-dicarbonyl compounds, AmmoniaA direct and fundamental approach to the pyridine ring.
Hantzsch Dihydropyridine Synthesis β-ketoester, Aldehyde, AmmoniaA versatile method for creating dihydropyridine precursors.
Three-Component Reaction Alkoxyallenes, Nitriles, Carboxylic AcidsAllows for the synthesis of highly substituted pyridines.

Hydroxylation Strategies on Pyridine Rings

Alternatively, the pyridine-2,4-diol framework can be accessed by introducing hydroxyl groups onto a pre-existing pyridine ring. One such method is the photochemical valence isomerization of pyridine N-oxides. This process can lead to the formation of hydroxylated pyridine derivatives. Enzymatic hydroxylation presents another avenue, offering high regioselectivity in some cases.

Chlorination Strategies for Introducing Halogen Substituents

With the pyridine-2,4-diol core in hand, the next critical step is the introduction of chlorine atoms at the 3 and 5 positions. The hydroxyl groups at positions 2 and 4 are activating and ortho-, para-directing for electrophilic aromatic substitution, making the 3 and 5 positions susceptible to halogenation.

Regioselective Chlorination of Pyridine-2,4-diol

Direct electrophilic chlorination of pyridine-2,4-diol is a plausible route to 3,5-Dichloropyridine-2,4-diol. Reagents such as N-chlorosuccinimide (NCS) are commonly employed for the chlorination of activated aromatic and heteroaromatic rings. The reaction is typically carried out in a suitable solvent, and the regioselectivity is dictated by the directing effects of the hydroxyl groups. The electron-donating nature of the hydroxyl groups enhances the nucleophilicity of the pyridine ring, particularly at the positions ortho and para to them (positions 3, 5, and 6).

A potential reaction scheme for the direct dichlorination is as follows:

Pyridine-2,4-diol + 2 NCS → this compound + 2 Succinimide

The reaction conditions, such as solvent and temperature, would need to be optimized to achieve high yield and selectivity.

Sequential Halogenation Protocols

In cases where direct dichlorination may lead to a mixture of products or over-halogenation, a sequential halogenation approach can be employed. This involves the introduction of one chlorine atom at a time, potentially with purification of the intermediate monochlorinated product. This method allows for greater control over the halogenation process.

For instance, a step-wise addition of the chlorinating agent could first yield 3-chloro-pyridine-2,4-diol, which can then be subjected to a second chlorination step to introduce the chlorine atom at the 5-position.

Multi-Step Synthesis of this compound

A feasible multi-step synthesis of this compound would commence with the synthesis of the pyridine-2,4-diol precursor, followed by its dichlorination.

Step 1: Synthesis of Pyridine-2,4-diol

One of the established methods, such as the condensation of a suitable 1,5-dicarbonyl precursor with ammonia, would be employed to synthesize pyridine-2,4-diol.

Step 2: Dichlorination of Pyridine-2,4-diol

The synthesized pyridine-2,4-diol would then be subjected to electrophilic chlorination.

Reactants: Pyridine-2,4-diol, N-Chlorosuccinimide (2 equivalents)

Solvent: A suitable polar aprotic solvent such as acetonitrile or dimethylformamide.

Conditions: The reaction would likely be carried out at or below room temperature to control the exothermicity and improve selectivity.

The progress of the reaction would be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product, this compound, would be isolated and purified using standard techniques like crystallization or column chromatography.

StepReactionKey Reagents and ConditionsProduct
1Formation of Pyridine-2,4-diol1,5-dicarbonyl precursor, AmmoniaPyridine-2,4-diol
2DichlorinationPyridine-2,4-diol, N-Chlorosuccinimide (NCS)This compound

Optimization of Reaction Conditions

The optimization of reaction conditions is crucial for maximizing the yield and purity of the 3,5-dichloropyridine (B137275) precursor. Key parameters that are manipulated include temperature, reaction time, and the choice of solvent. The conditions are highly dependent on the specific polychlorinated pyridine being used as the starting material.

For example, the dechlorination of 2,3,4,5,6-pentachloropyridine is typically conducted at a temperature of 81-82°C for an extended period of 30 hours. In contrast, when starting from 2,3,5-trichloropyridine (B95902), the reaction can be completed in a much shorter timeframe of just one hour at a slightly higher temperature of 95°C. The synthesis of the 2,3,5-trichloropyridine intermediate from acrylonitrile and anhydrous chloral involves heating at 120°C for 16 hours, followed by a further 3 hours at 175°C.

The following interactive table provides a summary of various reaction conditions for the synthesis of 3,5-dichloropyridine.

Starting MaterialReagentsTemperature (°C)Time (hours)Solvent
2,3,4,5,6-PentachloropyridineZinc, Acetic Acid, 3,5-dichloropyridine81-8230Water
2,3,5-TrichloropyridineZinc, Acetic Acid951Water
2,3,4,5-TetrachloropyridineZinc, Ammonium Chloride90-928Water, 1,4-dioxane

Evaluation of Reagent Systems

The choice of reagent system significantly impacts the efficiency of the synthesis of 3,5-dichloropyridine. The primary components of the reagent system are the polychlorinated pyridine substrate and the acidic compound used to facilitate the zinc-mediated reduction.

A variety of polychlorinated pyridines can serve as the starting material, including 2,3,5-trichloropyridine, 2,3,4,5-tetrachloropyridine, and 2,3,4,5,6-pentachloropyridine. The reactivity of these substrates differs, which in turn affects the required reaction conditions.

The acidic component of the reagent system can also be varied. While organic acids like acetic acid are commonly employed, other options include mineral acids such as hydrochloric or sulfuric acid, as well as ammonium salts like ammonium chloride. The selection of the acidic compound can influence the reaction rate and the final product profile.

The following interactive table outlines different reagent systems used in the synthesis of 3,5-dichloropyridine.

Starting MaterialReducing AgentAcidic CompoundReported Yield
2,3,4,5,6-PentachloropyridineZincAcetic Acid65%
2,3,5-TrichloropyridineZincAcetic AcidNot specified
2,3,4,5-TetrachloropyridineZincAmmonium Chloride98% (product purity)

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. While specific green synthesis methods for this compound are not well-documented, general green chemistry approaches can be applied to the synthesis of its precursors and related pyridine compounds.

One of the most promising green techniques is microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and lower energy consumption. This method has been successfully applied to the synthesis of various functionalized pyridines.

Novel Synthetic Pathways under Development

Research into the synthesis of pyridine derivatives is continually evolving, with new and innovative methods being developed. These novel pathways could potentially be adapted for the synthesis of this compound.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become powerful tools for the functionalization of pyridine rings. These methods could offer a route to introduce hydroxyl groups or their precursors onto a dichloropyridine scaffold with high selectivity.

Continuous flow microwave reactors represent a cutting-edge technology for chemical synthesis. This approach allows for precise control over reaction parameters, leading to improved yields and purity, and can be scaled up more efficiently than traditional batch processes. The Bohlmann–Rahtz pyridine synthesis, which can be performed in a microwave flow reactor, is another versatile method for creating substituted pyridines.

Furthermore, C-H activation has emerged as a powerful strategy for the direct functionalization of C-H bonds, offering a more atom-economical approach to the synthesis of complex molecules. The development of C-H activation methods for pyridine systems could open up new avenues for the synthesis of highly substituted pyridines like this compound.

Reactivity and Reaction Mechanisms of 3,5 Dichloropyridine 2,4 Diol

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for halogenated pyridines. The electron-withdrawing nature of the ring nitrogen and the additional chlorine atoms makes the pyridine core susceptible to attack by nucleophiles.

The chlorine atoms at the C-3 and C-5 positions are potential sites for nucleophilic attack. In analogous systems like dichloropyrimidines, the regioselectivity of substitution is highly sensitive to the electronic environment and reaction conditions. wuxiapptec.com For 3,5-Dichloropyridine-2,4-diol, the pyridine ring is activated towards SNAr by the nitrogen atom. Strong nucleophiles such as amines, alkoxides, and thiolates can displace one or both chlorine atoms.

The reaction proceeds through a Meisenheimer-type intermediate, a resonance-stabilized anion whose stability is enhanced by the electron-withdrawing groups. The specific chlorine atom that is displaced first would depend on a combination of steric factors and the precise electronic distribution in the pyridone tautomer, which is considered the dominant form. Studies on similar chlorinated pyridazinones and thiadiazoles have demonstrated the feasibility of sequential and selective displacement of halogens, allowing for the synthesis of diversely substituted heterocycles. clockss.orgresearchgate.net

Table 1: Representative Nucleophilic Substitution Reactions
NucleophileReagent ExamplePotential Product(s)Reaction Type
AmineR-NH2 (e.g., Aniline)Mono- or di-amino substituted pyridinedioneAmination
AlkoxideR-O-Na+ (e.g., Sodium methoxide)Mono- or di-alkoxy substituted pyridinedioneAlkoxylation
ThiolateR-S-Na+ (e.g., Sodium thiophenoxide)Mono- or di-thioether substituted pyridinedioneThiolation
Arylboronic AcidAr-B(OH)2Mono- or di-aryl substituted pyridinedioneSuzuki-Miyaura Coupling researchgate.netresearchgate.net

The hydroxyl groups at C-2 and C-4, or more accurately, the N-H and C=O groups of the pyridone tautomer, offer additional sites for reaction. The acidic protons on the nitrogen or oxygen atoms can be removed by a base, creating a nucleophilic anion. This anion can then react with electrophiles, such as alkyl halides or acyl chlorides, leading to N- or O-alkylation/acylation. The synthesis of the title compound from 3,5-dichloro-2,4-dimethoxypyridine by heating implies that O-alkylation is a reversible process and that the diol/dione can be formed from its diether derivative. chemicalbook.com

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to the ring's electron-deficient nature. wikipedia.org In the case of this compound, the situation is complex. The hydroxyl groups are strongly activating ortho-, para-directors, while the chlorine atoms are deactivating but also ortho-, para-directors. The ring nitrogen itself is strongly deactivating and directs incoming electrophiles to the meta-position (C-3 and C-5), which are already substituted.

The only available position for substitution is C-6. The activating effect of the two hydroxyl groups (directing ortho- and para- to themselves) would direct an incoming electrophile to this C-6 position. However, the cumulative deactivating effects of the two chlorine atoms and the ring nitrogen make the barrier to this reaction very high. Therefore, forcing conditions would be required, and reactions like nitration or halogenation are expected to be sluggish and low-yielding. If substitution were to occur, it would be predicted to happen exclusively at the C-6 position. minia.edu.eglibretexts.org

Oxidation and Reduction Chemistry

The pyridone ring system is relatively stable and resistant to oxidation. The electron-poor nature of the ring makes oxidative degradation difficult without harsh conditions that would likely destroy the molecule.

Conversely, reduction of the pyridine ring is a more feasible transformation. Catalytic hydrogenation (e.g., using H2/Pd, Pt, or Ni) would be expected to reduce the aromatic ring to a piperidine (B6355638) system. This process may also be accompanied by hydrodehalogenation, where the chlorine atoms are replaced by hydrogen. The specific outcome would depend heavily on the catalyst, pressure, and temperature used.

Metalation and Lithiation Studies

While no specific metalation studies on this compound have been reported, the principles of directed ortho metalation (DoM) can be applied. The most acidic protons are those of the hydroxyl groups (or the N-H proton in the pyridone tautomer). Treatment with a strong base like n-butyllithium (n-BuLi) would first deprotonate these positions.

Deprotonation of the C-H bond at the 6-position is more challenging but may be possible using a stronger base or a directed metalation strategy. researchgate.net For instance, a superbase mixture could potentially achieve regioselective lithiation at C-6. The resulting organolithium species would be a powerful nucleophile, capable of reacting with a wide range of electrophiles to introduce new functional groups at the C-6 position. researchgate.net

Table 2: Potential Reactions via C-6 Lithiation
ElectrophileReagent ExampleProduct (Functional Group at C-6)
Alkyl HalideCH3I (Iodomethane)Methyl group (-CH3)
Carbonyl Compound(CH3)2CO (Acetone)Hydroxypropyl group (-C(OH)(CH3)2)
Carbon DioxideCO2Carboxylic acid group (-COOH)
Silyl Halide(CH3)3SiCl (Trimethylsilyl chloride)Trimethylsilyl group (-Si(CH3)3)

Rearrangement Reactions

The this compound scaffold represents a stable aromatic heterocyclic system. Significant skeletal rearrangements, such as those seen in dienone-phenol rearrangements or in more strained heterocyclic systems, are not expected under typical reaction conditions. researchgate.netrsc.org The aromaticity of the pyridone ring provides a substantial energy barrier to transformations that would disrupt this stable core. Therefore, rearrangement reactions are not considered a characteristic feature of this compound's chemistry.

Mechanistic Investigations using Kinetic and Isotopic Labeling Studies

Elucidation of Rate-Determining Steps

No published research data is available to determine the rate-determining steps for reactions involving this compound. Such studies would typically involve systematic variation of reactant concentrations, temperature, and catalysts while monitoring the reaction rate. The analysis of the resulting kinetic data would allow for the formulation of a rate law, providing critical insights into the molecularity of the rate-determining step.

Intermediates Identification

Similarly, there is a lack of available information regarding the identification of intermediates in reactions of this compound. Isotopic labeling studies, often coupled with spectroscopic techniques such as mass spectrometry and nuclear magnetic resonance (NMR), are instrumental in trapping or detecting transient intermediates. The absence of such studies for this compound means that any proposed reaction mechanisms would be purely speculative without experimental evidence to support the existence of specific intermediates.

Derivatization and Structural Modifications of 3,5 Dichloropyridine 2,4 Diol

Formation of Ether and Ester Derivatives

The presence of hydroxyl groups, or their tautomeric pyridone equivalents, on the 3,5-Dichloropyridine-2,4-diol scaffold allows for the formation of ether and ester derivatives through alkylation and acylation reactions, respectively.

Etherification (O-Alkylation): The synthesis of ether derivatives from this compound involves the alkylation of its hydroxyl groups. In heterocyclic systems like hydroxypyridines, a competition between N-alkylation and O-alkylation is common, with the reaction outcome heavily dependent on the chosen conditions. For 2- and 4-hydroxypyridines, which exist predominantly as pyridones, alkylation can be directed to either the nitrogen or oxygen atom. The use of different bases, solvents, and alkylating agents can influence the chemoselectivity of this transformation. For instance, studies on similar pyrimidinone systems have shown that alkylation with various alkyl halides can yield a mixture of isomeric N-alkyl and O-alkyl products neliti.com. Copper-based catalysts have also been employed to facilitate the N-arylation of 2- and 4-hydroxypyridines and the O-arylation of 3-hydroxypyridines, highlighting the nuanced control achievable in these systems acs.org.

Esterification (O-Acylation): Ester derivatives are formed through the acylation of the hydroxyl groups. Direct Friedel-Crafts acylation of the pyridine (B92270) ring is generally not feasible due to the electron-deficient nature of the ring, which is further deactivated by the initial acylation at the nitrogen atom youtube.com. Therefore, acylation targets the exocyclic oxygen or ring nitrogen atoms. Standard acylation methods, such as reaction with acid anhydrides or acyl chlorides, often in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be employed to generate the corresponding O-acyl derivatives (esters) researchgate.net. As with alkylation, competition between N- and O-acylation is a key consideration, dictated by the specific tautomeric form present and the reaction conditions.

Table 1: General Conditions Influencing N- vs. O-Alkylation in Hydroxypyridine Systems

Factor Condition Favoring O-Alkylation Condition Favoring N-Alkylation Rationale
Solvent Aprotic, nonpolar solvents (e.g., Toluene, Dioxane) Polar, protic solvents (e.g., Ethanol, Water) Polar solvents can solvate the oxygen atom of the ambident anion, leaving the nitrogen more accessible for attack.
Counter-ion Large, soft cations (e.g., Cs⁺, Ag⁺) Small, hard cations (e.g., Na⁺, K⁺) Hard cations associate more strongly with the harder oxygen atom, favoring reaction at the softer nitrogen atom (HSAB principle).
Alkylating Agent "Hard" alkylating agents (e.g., Dimethyl sulfate) "Soft" alkylating agents (e.g., Allyl bromide, Benzyl bromide) The reaction site often follows the hard and soft acid-base (HSAB) principle, where hard electrophiles prefer the hard oxygen atom.
Base Weak bases Strong bases (e.g., NaH, K₂CO₃) The choice of base influences the equilibrium between the neutral molecule and its conjugate base, affecting the nucleophilicity of the N and O atoms.

Introduction of Amine and Alkyl Substituents

Introduction of Amine Substituents: The primary method for introducing amine functionalities onto the this compound core is through palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. This powerful reaction allows for the formation of carbon-nitrogen bonds by coupling the chloro-substituents at the C3 or C5 positions with a wide range of primary or secondary amines. This method is discussed in detail in section 4.3.2.

Introduction of Alkyl Substituents (C-Alkylation): Attaching alkyl groups directly to the carbon atoms of the pyridine ring can be achieved through several strategies. For pyridines in general, radical alkylation via the Minisci reaction is a common approach, though its regioselectivity can be challenging to control without the use of directing or blocking groups nih.gov. A more controlled method for a molecule like this compound would involve palladium-catalyzed cross-coupling, such as the Suzuki-Miyaura reaction with alkylboronic acids (see section 4.3.1). Alternatively, metalation of a ring position followed by reaction with an alkyl halide represents another potential route. For example, treatment of chloropyridines with a strong base like lithium diisopropylamide (LDA) can generate a lithiated intermediate that subsequently reacts with an electrophile like ethyl iodide youtube.com. The presence of multiple reactive sites on this compound, however, requires careful optimization of reaction conditions to achieve selective C-alkylation.

Palladium-Catalyzed Cross-Coupling Reactions

The two chlorine atoms on the pyridine ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental for elaborating the core structure of this compound.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base researchgate.net. In the case of this compound, the chloro groups at the C3 and C5 positions can be coupled with various aryl- or vinyl-boronic acids.

The catalytic cycle generally involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring, forming a Pd(II) complex.

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center.

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

High yields of coupled products have been achieved from various chloropyridines, including the synthesis of 3,5-dichloro-2-arylpyridines from 2,3,5-trichloropyridine (B95902) researchgate.net. The choice of catalyst, ligands, base, and solvent is crucial for achieving high efficiency and selectivity, especially when seeking to perform either mono- or di-arylation.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Heterocycles

Substrate Boronic Acid Catalyst / Ligand Base Solvent Yield Reference
2,3,5-Trichloropyridine Phenylboronic acid Pd(OAc)₂ (ligand-free) Na₂CO₃ H₂O / DMF High researchgate.net
4,6-Dichloropyrimidine p-Methoxyphenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene / H₂O Good mdpi.com
Solid-supported Chloropyrimidine Arylboronic acids Pd₂(dba)₃ / P(t-Bu)₃ KF THF Moderate nih.gov
2-Chloropyridine (B119429) Phenylboronic acid (NHC)Pd(cinn)Cl NaHCO₃ H₂O >90% researchgate.net

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines wikipedia.orglibretexts.org. This reaction has become a cornerstone of medicinal and materials chemistry due to its broad substrate scope and functional group tolerance. For this compound, this reaction allows for the selective substitution of the chloro groups with a diverse range of amine nucleophiles.

The reaction mechanism is similar to other cross-coupling processes, involving oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the catalyst jk-sci.com. The development of various generations of sterically hindered and electron-rich phosphine (B1218219) ligands has been critical to the success and broad applicability of this transformation, enabling the coupling of even challenging substrates like aryl chlorides wikipedia.orgjk-sci.com.

Table 3: Common Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides

Palladium Source Ligand Base Typical Solvents Application Notes Reference
Pd₂(dba)₃ or Pd(OAc)₂ BINAP, DPPF NaOt-Bu Toluene, Dioxane Early generation systems, effective for many substrates. wikipedia.org
Pd(OAc)₂ RuPhos, XPhos K₃PO₄, Cs₂CO₃ Toluene, t-BuOH Bulky, electron-rich ligands for coupling hindered substrates and aryl chlorides. libretexts.org
[(CyPF-tBu)PdCl₂] (self-ligated) NaOt-Bu Toluene An air-stable, single-component precatalyst for heteroaryl halides. organic-chemistry.org
Pd(OAc)₂ Josiphos-type ligands LiHMDS THF, Dioxane Specialized ligands for challenging couplings, including with ammonia (B1221849) equivalents. wikipedia.org

Synthesis of Polyhalogenated Pyridine Derivatives

A key transformation of this compound is the conversion of its hydroxyl groups into additional halogen atoms, providing a route to polyhalogenated pyridines. These compounds are important intermediates in agrochemical and pharmaceutical synthesis.

The most common method for converting hydroxyl groups on nitrogen-containing heterocycles to chloro groups is treatment with phosphorus oxychloride (POCl₃), often heated to reflux nih.govresearchgate.net. The reaction can sometimes be facilitated by the addition of PCl₅ or a tertiary amine base researchgate.netdeepdyve.com. Applying this reaction to this compound would replace both hydroxyl groups, yielding 2,3,4,5-tetrachloropyridine.

Once formed, this tetrachloropyridine can serve as a precursor for other polyhalogenated derivatives. For example, selective fluorine-for-chlorine exchange can be accomplished by treatment with a fluoride (B91410) source like potassium fluoride (KF), often at high temperatures and sometimes in a dipolar aprotic solvent. This strategy has been used to prepare compounds such as 3,5-dichloro-2,4,6-trifluoropyridine (B155018) from pentachloropyridine (B147404) chemicalbook.comnih.gov. This two-step sequence—chlorination followed by fluorination—provides a versatile pathway from this compound to a variety of highly halogenated pyridine building blocks.

Ring Functionalization and Heterocycle Fusion Strategies

Beyond simple substitution, the this compound framework can be used to construct more complex fused heterocyclic systems wiley.comgoogle.com. The tautomeric 3,5-dichloro-1H-pyridine-2,4-dione form possesses functionality akin to a 1,3-dicarbonyl compound, making it a prime candidate for condensation and cyclization reactions.

This reactivity allows for the annulation of new rings onto the pyridine core. For example, reaction with bifunctional nucleophiles such as hydrazines, hydroxylamine, or amidines can lead to the formation of fused five- or six-membered heterocycles. Syntheses of fused pyrazolo-, triazolo-, and pyrimido-naphthyridine systems have been achieved starting from substituted 2-chloro-3-cyanopyridines, which undergo initial cyclization with hydrazine (B178648) followed by a second heterocyclization step researchgate.net. Similarly, Ru-catalyzed oxidative coupling of heterocyclic amides with internal alkynes has been shown to produce fused pyridinone systems rsc.org. These strategies demonstrate that the inherent reactivity of the functional groups on this compound can be harnessed to build diverse and complex polycyclic aromatic systems.

Coordination Chemistry and Supramolecular Assembly Involving 3,5 Dichloropyridine 2,4 Diol and Its Derivatives

Ligand Properties of Dichloropyridinediol Scaffolds

The 3,5-Dichloropyridine-2,4-diol scaffold presents a fascinating case for ligand design, stemming from the combined electronic effects of its substituents and its structural flexibility. The two chlorine atoms at the 3 and 5 positions are strongly electron-withdrawing, which significantly lowers the electron density of the pyridine (B92270) ring. This electronic modification influences the basicity of the pyridine nitrogen and the acidity of the hydroxyl groups. The nitrogen atom is expected to be a weaker Lewis base compared to unsubstituted pyridine, affecting its coordination affinity for metal ions.

A crucial aspect of the 2,4-diol substitution is the potential for keto-enol tautomerism. The ligand can exist in equilibrium between the diol form (2,4-dihydroxypyridine) and various hydroxypyridinone forms. For instance, studies on related pyridine-3,4-diols have shown that they can exist as a mixture of tautomers in both solution and the solid state. strath.ac.uk In the case of this compound, the predominant tautomer will be influenced by the solvent, pH, and the presence of metal ions.

The two hydroxyl groups are potential sites for deprotonation, allowing the ligand to act as a mono- or dianionic species. This enables it to function as a chelating or bridging ligand, coordinating to metal centers through the nitrogen atom and one or both deprotonated oxygen atoms. The ability to form stable chelate rings makes it a promising candidate for constructing robust metal complexes. The strong anionic nature of the deprotonated hydroxyl groups suggests they can form strong covalent bonds with metal ions, a property observed in other pyridinyl alcoholato ligands. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is anticipated to follow established routes for N,O-donor ligands. Typically, this would involve the reaction of the ligand with a suitable metal salt in a polar solvent, such as methanol, ethanol, or dimethylformamide (DMF). The reaction may require the presence of a base to facilitate the deprotonation of the hydroxyl groups, leading to the formation of neutral or anionic complexes. Characterization of these complexes would rely on a suite of spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to elucidate their molecular and electronic structures.

The coordination of this compound to transition metals is expected to be versatile, with the potential to form both mononuclear and polynuclear complexes. Based on related systems, the ligand could act as a bidentate N,O-chelator, forming stable five- or six-membered rings with the metal ion. In its dianionic form, it could also act as a bridging ligand, connecting multiple metal centers to form coordination polymers.

For instance, copper(II) complexes with other pyridinediol derivatives have been synthesized and structurally characterized, revealing six-coordinate geometries where two ligands bind to the metal center through both nitrogen and oxygen atoms. rsc.org Similarly, cobalt(II) complexes with pyridinyl alcohol ligands have been shown to form cationic octahedral complexes with the metal center coordinated by two ligands. researchgate.net The specific coordination environment will be dictated by the metal's preferred coordination number and geometry, the stoichiometry of the reaction, and the solvent system used.

Table 1: Representative Transition Metal Complexes with Pyridine-Diol and Related Ligands

Metal IonLigandFormula of ComplexCoordination GeometryReference
Copper(II)2,6-bis(hydroxymethyl)pyridine[Cu(L)2]Cl2Distorted Octahedral rsc.org
Cobalt(II)α,α-diphenyl-2-pyridinemethanol[Co(L)2][CoCl4]Octahedral Cation researchgate.net
Nickel(II)α,α-diphenyl-2-pyridinemethanol[Ni(L)2Cl2]Octahedral researchgate.net
Palladium(II)α,α-diphenyl-2-pyridinemethanol[Pd(L)Cl2]Square Planar researchgate.net
Oxovanadium(IV)bis(phenyl)-2-pyridinyl alcohol[VO(L)2]SO4Square Pyramidal researchgate.net

This table presents data from analogous systems to illustrate the potential coordination chemistry of this compound.

The interaction of this compound with main group metals, such as those from Groups 1 and 2, is likely to be dominated by electrostatic forces. The coordination chemistry of alkali and alkaline earth metals with N-heterocycles is well-documented, often leading to the formation of coordination polymers or simple Lewis adducts. rsc.orgacs.org The deprotonated hydroxyl groups of the dichloropyridinediol ligand would provide hard oxygen donor sites, which are favored by these hard metal ions.

It is anticipated that reactions with alkali metals (Li, Na, K) could lead to the formation of ionic complexes where the metal ion is coordinated by the deprotonated oxygen atoms and potentially the pyridine nitrogen, likely with solvent molecules completing the coordination sphere. strath.ac.uk With alkaline earth metals (Mg, Ca, Sr, Ba), the higher charge density of the metal ions could favor the formation of more robust, multidimensional coordination polymers. acs.org The specific structure will be influenced by the size of the metal ion and its coordination number preferences. For instance, smaller ions like Li+ and Mg2+ might favor tetrahedral or octahedral geometries, while larger ions like K+ and Ba2+ could accommodate higher coordination numbers. The synthesis would typically involve the reaction of the ligand with a main group metal salt or base in a coordinating solvent.

Theoretical and Computational Chemistry Studies of 3,5 Dichloropyridine 2,4 Diol

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. These calculations solve the Schrödinger equation for a given molecule to determine its electronic structure and associated properties.

Density Functional Theory (DFT) is a widely used computational method that maps the electron density of a molecule to determine its energy and, consequently, its geometry and electronic properties. A typical DFT study on 3,5-Dichloropyridine-2,4-diol would involve optimizing the molecule's three-dimensional structure to find its most stable conformation (the lowest energy state). This process would yield precise data on bond lengths, bond angles, and dihedral angles between the constituent atoms. However, specific optimized geometrical parameters for this compound are not present in the surveyed literature.

Following a geometry optimization, a vibrational analysis is commonly performed. This calculation predicts the frequencies of the fundamental vibrational modes of the molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. This analysis also confirms that the optimized geometry is a true energy minimum. A study of the potential energy surface could further explore the energy landscape of the molecule, identifying transition states and reaction pathways. Such a detailed vibrational analysis for this compound has not been published.

HOMO-LUMO Analysis and Charge Transfer Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and its electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A small energy gap often suggests higher reactivity. For this compound, the specific energies of the HOMO and LUMO, and thus the HOMO-LUMO gap, have not been computationally determined and reported.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge distribution, hybridization, and the interactions between orbitals. An NBO analysis of this compound would reveal the nature of the covalent bonds, the extent of electron delocalization, and the partial charges on each atom. This information is critical for understanding the molecule's polarity and intermolecular interactions. Unfortunately, NBO analysis data for this specific compound is unavailable.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Red and yellow areas on an MEP map typically indicate negative potential (electron-rich), while blue areas indicate positive potential (electron-poor). This mapping is invaluable for predicting how a molecule will interact with other molecules and for understanding its non-covalent interactions. An MEP map for this compound has not been generated in published studies.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman, UV-Vis)

Computational chemistry is a powerful tool for predicting various spectroscopic parameters.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei, which are fundamental parameters in NMR spectroscopy used for structure elucidation.

IR and Raman: As mentioned in the vibrational analysis section, the frequencies and intensities of IR and Raman active modes can be calculated, providing a theoretical spectrum that can be compared with experimental data.

UV-Vis: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum.

While the methodologies to predict these spectra are well-established, their application to this compound to generate predicted spectroscopic data has not been reported in the scientific literature.

Advanced Spectroscopic and Characterization Methodologies

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy Techniques

FT-IR Spectroscopy: The FT-IR spectrum of 3,5-Dichloropyridine-2,4-diol is expected to be dominated by the vibrations of its hydroxyl and pyridine (B92270) ring functional groups. Key anticipated absorption bands include:

O-H Stretching: A broad and strong absorption band is expected in the region of 3400-3200 cm⁻¹ due to the intermolecular hydrogen bonding of the hydroxyl groups.

C=C and C=N Stretching: Vibrations of the pyridine ring would appear in the 1600-1400 cm⁻¹ region.

C-O Stretching: The stretching vibrations of the C-O bonds of the diol are anticipated in the 1260-1000 cm⁻¹ range.

C-Cl Stretching: Strong absorption bands corresponding to the C-Cl stretching vibrations are expected in the 800-600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, being complementary to FT-IR, would provide valuable information, particularly for the symmetric vibrations of the pyridine ring and the C-Cl bonds. Expected Raman shifts for this compound would include prominent peaks for the ring breathing modes and other skeletal vibrations of the substituted pyridine nucleus. For comparison, FT-Raman data for 2,4-dichloropyridine (B17371) has been reported. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a cornerstone for the structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for confirming its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by a singlet for the lone aromatic proton on the pyridine ring and a broad signal for the two hydroxyl protons. The downfield shift of the aromatic proton is influenced by the electron-withdrawing effects of the chlorine and hydroxyl substituents.

Proton Chemical Shift (δ) in ppm (Solvent) Multiplicity
H-67.61 (DMSO-d₆)s (singlet)
OH11.89 (DMSO-d₆)br (broad)
Data sourced from a study by Li et al. (2018) sigmaaldrich.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. The carbons bearing the electronegative chlorine and oxygen atoms are significantly deshielded and appear at lower fields.

Carbon Chemical Shift (δ) in ppm (Solvent)
C-2158.6 (DMSO-d₆)
C-4158.4 (DMSO-d₆)
C-6131.9 (DMSO-d₆)
C-3106.2 (DMSO-d₆)
C-5105.0 (DMSO-d₆)
Data sourced from a study by Li et al. (2018) sigmaaldrich.com

2D NMR Spectroscopy: While specific 2D NMR experimental data for this compound is not detailed in the available literature, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental for unambiguous assignment of the ¹H and ¹³C signals.

COSY: Would confirm the absence of proton-proton coupling for the isolated H-6 proton.

HSQC: Would correlate the H-6 proton signal directly to its attached C-6 carbon signal.

HMBC: Would reveal long-range couplings between the H-6 proton and carbons C-2, C-4, and C-5, and between the hydroxyl protons and carbons C-2 and C-4, thereby confirming the substitution pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption of UV light is expected to induce π → π* and n → π* transitions associated with the pyridine ring and the non-bonding electrons of the oxygen and nitrogen atoms. libretexts.org The presence of the hydroxyl and chloro substituents on the pyridine ring influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). The exact λmax values for this compound would need to be determined experimentally, but they are expected to be in the UV region, characteristic of substituted pyridines.

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, GC-MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization-Mass Spectrometry (ESI-MS): High-resolution ESI-MS data has been reported for this compound, confirming its elemental formula. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is a characteristic feature in the mass spectrum.

Ion Calculated m/z Found m/z
[C₅H₄³⁵Cl₂NO₂ + H]⁺179.9614179.9612
[C₅H₄³⁵Cl³⁷ClNO₂ + H]⁺181.9585181.9582
[C₅H₄³⁷Cl₂NO₂ + H]⁺183.9557183.9559
Data sourced from a study by Li et al. (2018) sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used hyphenated technique for the analysis of volatile and thermally stable compounds. While direct GC-MS analysis of this compound may require derivatization of the hydroxyl groups to increase its volatility, this technique is valuable for the analysis of related, more volatile dichloropyridines. nih.govchemijournal.com

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction techniques are definitive for determining the solid-state structure of crystalline materials.

Single Crystal X-ray Diffraction: This technique would provide the precise three-dimensional arrangement of atoms in the crystal lattice of this compound, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. Although no single crystal XRD data for this compound has been found, studies on related compounds like 4-amino-3,5-dichloropyridine (B195902) demonstrate the utility of this method for elucidating detailed structural features. nih.govmdpi.com

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline nature of a bulk sample, identify crystalline phases, and determine unit cell parameters. icdd.comresearchgate.net A PXRD pattern for a crystalline sample of this compound would serve as a unique fingerprint for this compound in its solid form.

Microscopic Techniques (e.g., AFM, SEM) for Morphological Studies

Microscopic techniques are employed to visualize the surface topography and morphology of solid materials.

Scanning Electron Microscopy (SEM): SEM can provide high-resolution images of the surface of this compound, revealing information about its crystal habit, particle size, and surface morphology. While no SEM studies have been reported for this specific compound, related studies on other chlorinated aromatic compounds have utilized SEM to observe morphological changes.

Atomic Force Microscopy (AFM): AFM can provide three-dimensional surface profiles at the nanoscale, offering even higher resolution than SEM. This technique could be used to study surface roughness, grain size, and other topographical features of thin films or single crystals of this compound.

Advanced hyphenated techniques for structural elucidation

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the definitive identification of compounds. nih.govnumberanalytics.comsaspublishers.comsaapjournals.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and selective technique that can be used to separate this compound from impurities and provide its molecular weight and fragmentation pattern for structural confirmation.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful technique allows for the direct acquisition of NMR spectra of compounds as they elute from an LC column, enabling the structural elucidation of components in a mixture without the need for isolation.

Gas Chromatography-Infrared (GC-IR): For volatile derivatives of this compound, GC-IR could provide functional group information for each separated component.

These advanced techniques, while not specifically documented for this compound in the searched literature, represent the state-of-the-art for the comprehensive characterization of such compounds.

The Chemical Intermediate "this compound": An Examination of Its Applications

Despite a thorough search of scientific literature and chemical databases, information regarding the specific applications of the chemical compound “this compound” as a chemical intermediate is not available.

The search results frequently referenced related but structurally distinct compounds, such as:

3,5-Dichloropyridine (B137275): A known intermediate in the agrochemical and pharmaceutical industries.

3,5-dichloro-2,6-difluoro-4-hydroxypyridine: A precursor for herbicidal agents.

3,5-Dichloro-2-pyridone: A compound used in the synthesis of other chemical products.

The absence of data suggests that this compound may be a novel compound, a rarely used intermediate, or may be known under a different nomenclature that is not readily accessible. Consequently, a detailed article on its applications as a chemical intermediate, as per the requested outline, cannot be generated at this time. Further research and publication in the scientific community would be required to elaborate on its potential roles in various fields of chemical synthesis and material science.

Environmental Fate and Transformation Research

Biotransformation Mechanisms (e.g., Reductive Dechlorination)

The biotransformation of chlorinated aromatic compounds is a key process influencing their environmental persistence. For chlorinated pyridines, reductive dechlorination is a significant degradation pathway under anaerobic conditions. In this process, microorganisms substitute the chlorine atoms with hydrogen atoms, a critical first step in the detoxification of these compounds.

Research on 3,5-dichloropyridine (B137275) (3,5-DCPR), a compound structurally related to 3,5-Dichloropyridine-2,4-diol, has demonstrated its susceptibility to anaerobic biotransformation. Studies using freshwater sediment slurries under methanogenic conditions have shown that 3,5-DCPR can be completely removed from the system. researchgate.net The primary intermediate product identified in these studies was 3-chloropyridine (B48278) (3-CPR), indicating a stepwise dechlorination process. researchgate.net It was also observed that sediment slurries adapted to 3,5-DCPR transformed the compound more rapidly than non-adapted slurries, suggesting microbial adaptation to this substrate. researchgate.net

The biotransformation of the pyridine (B92270) ring itself, particularly the diol structure, has been investigated for non-chlorinated analogs. For instance, the microbial metabolism of pyridine-3,4-diol (B75182) by Agrobacterium sp. has been shown to proceed via ring cleavage, ultimately leading to the formation of simpler molecules like pyruvate, formate (B1220265), and ammonia (B1221849). nih.gov This suggests that once dechlorination of this compound occurs, the resulting diol structure could be further mineralized by microorganisms.

The following table summarizes findings from a study on the anaerobic degradation of dichloropyridine isomers in freshwater sediment slurries.

CompoundInitial Concentration (mg/L)Time for Complete Removal (days)Intermediate Product(s)
3,5-Dichloropyridine (3,5-DCPR)10503-Chloropyridine (3-CPR)
2,3-Dichloropyridine (2,3-DCPR)10502-Chloropyridine (B119429) & 3-Chloropyridine

Abiotic Degradation Pathways (e.g., Photodegradation)

Abiotic degradation mechanisms, such as photodegradation, can also contribute to the transformation of chemical compounds in the environment. Photodegradation involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. The presence of hydroxyl groups and chlorine atoms on the pyridine ring of this compound suggests it may be susceptible to photolytic processes.

The following table presents results from a study on the degradation of 2-chloropyridine using a laterite-based Fenton's oxidation process.

ParameterConditionPercent Degradation
Laterite Iron Concentration2.5 mg/L75%
Hydrogen Peroxide Concentration125 mg/L75%
pH375%

Identification and Characterization of Transformation Products

The identification and characterization of transformation products are crucial for understanding the complete environmental fate of a compound and for assessing the potential risks of its degradation intermediates. For this compound, transformation is expected to yield a series of products resulting from dechlorination and ring cleavage.

Based on studies of related compounds, the initial transformation product of this compound under anaerobic conditions is likely to be a monochlorinated pyridine-diol, formed through reductive dechlorination. Further dechlorination would lead to a pyridine-diol. As observed in the metabolism of pyridine-3,4-diol, subsequent enzymatic attack could lead to the opening of the pyridine ring. nih.gov In the case of pyridine-3,4-diol, intermediates such as 3-formiminopyruvate and 3-formylpyruvate have been identified, which are then hydrolyzed to simpler organic acids like formate and pyruvate. nih.gov

The following table outlines the identified transformation products from the microbial metabolism of pyridine-3,4-diol by Agrobacterium sp..

Initial SubstrateKey IntermediatesFinal Products
Pyridine-3,4-diol3-Formiminopyruvate, 3-FormylpyruvatePyruvate, Formate, Ammonia

Environmental Research Methodologies (e.g., Sediment Slurry Studies)

The investigation of the environmental fate of compounds like this compound relies on a variety of established research methodologies. A common and effective approach for studying anaerobic degradation is the use of sediment slurry studies.

In these studies, sediment collected from a relevant environment (e.g., a freshwater lake or river) is mixed with water to create a slurry. researchgate.net This slurry, containing a diverse microbial community, is then incubated under anaerobic conditions with the target compound. researchgate.net Over time, samples are taken and analyzed to measure the disappearance of the parent compound and the appearance of transformation products. researchgate.net These studies can be conducted with non-adapted sediments to assess the intrinsic degradation potential or with sediments adapted by prior exposure to the compound to evaluate the potential for enhanced degradation rates. nih.gov

For the analysis of the parent compound and its transformation products, a range of analytical techniques are employed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating, identifying, and quantifying organic molecules in complex environmental matrices. These techniques are essential for elucidating degradation pathways and confirming the structure of intermediate and final products.

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Paradigms

Current synthetic routes to 3,5-Dichloropyridine-2,4-diol often rely on multi-step processes. For instance, a known method involves the hydrolysis of 3,5-dichloro-2,4-dimethoxypyridine using hydrochloric acid. chemicalbook.com While effective, achieving a high yield of 90%, future research could focus on developing more atom-economical and environmentally benign synthetic strategies. chemicalbook.com

Exploration into novel catalytic systems, such as transition-metal-catalyzed C-H activation and halogenation of pyridine-2,4-diol precursors, could provide more direct and efficient pathways. Investigating alternative starting materials beyond the common precursors could also yield innovative synthetic routes. The development of one-pot syntheses from readily available, simpler precursors would represent a significant advancement, reducing waste and operational complexity.

Table 1: Potential Starting Materials for Novel Syntheses of this compound

Starting MaterialPotential Reaction TypeReference
Pyridine-2,4-diolDirect dichlorinationInferred
2,3,4,5-TetrachloropyridineReductive dechlorination/hydrolysis chemicalbook.comepo.org
2,4-Dichloropyridine (B17371)Hydroxylation chemicalbook.com
3,5-dichloro-2,4,6-trifluoropyridine (B155018)Selective hydrolysis google.com

Deeper Mechanistic Understanding of Complex Reactions

While the synthesis of this compound is established, a detailed mechanistic understanding of its formation and subsequent reactions remains an area ripe for investigation. Future studies could employ advanced spectroscopic techniques (e.g., in-situ NMR, Raman) and computational modeling to elucidate reaction intermediates and transition states. For example, understanding the precise mechanism of hydrolysis of substituted dichloropyridines can lead to optimized reaction conditions, minimizing by-product formation. chemicalbook.com

Furthermore, exploring complex reactions where this compound acts as a substrate, such as cross-coupling reactions (e.g., Suzuki-Miyaura), could open new avenues for creating highly functionalized pyridine (B92270) derivatives. researchgate.net Mechanistic studies of such reactions would be crucial for controlling regioselectivity and achieving high yields, guiding the design of new catalysts specifically tailored for this substrate. researchgate.net

Integration with Flow Chemistry and Automation in Synthesis

The principles of flow chemistry—offering enhanced safety, scalability, and reaction control—are increasingly being applied to the synthesis of complex molecules and active pharmaceutical ingredients. rsc.orgnih.gov The synthesis of this compound could greatly benefit from this technology. A continuous flow process could allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially improving yield and purity. beilstein-journals.org

Automated synthesis platforms, integrated with real-time analytics, could be developed for high-throughput screening of reaction conditions, rapidly identifying optimal parameters for the synthesis of this compound and its derivatives. researchgate.net This approach would accelerate the discovery of new reaction pathways and the production of compound libraries for biological screening. The implementation of flow reactors could also enable the safe handling of hazardous reagents and intermediates often involved in heterocyclic chemistry. nih.gov

Advanced Materials and Nanotechnology Research Applications

The unique electronic and structural features of this compound, namely its aromatic core, halogen substituents, and hydroxyl groups, make it an intriguing candidate for applications in materials science and nanotechnology. The hydroxyl groups offer sites for polymerization or grafting onto surfaces, while the dichloropyridine core can be tailored for specific electronic properties.

Future research could investigate the incorporation of this diol as a monomer in the synthesis of novel coordination polymers or metal-organic frameworks (MOFs). The nitrogen and oxygen atoms provide potential coordination sites for metal ions, and the chloro-substituents could be used to tune the resulting material's porosity and catalytic activity. In nanotechnology, the compound could serve as a functional ligand for the surface modification of nanoparticles, imparting specific properties such as enhanced stability or targeted delivery capabilities.

Theoretical Predictions for Undiscovered Reactivities and Properties

Computational chemistry and theoretical modeling are powerful tools for predicting the physical and chemical properties of molecules before their synthesis and for rationalizing their behavior. Density Functional Theory (DFT) studies could be employed to investigate the electronic structure of this compound in detail. researchgate.netscholarsresearchlibrary.com

Such studies can predict key parameters that govern reactivity, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the frontier orbital energy gap, and the molecular electrostatic potential (MESP) map. scholarsresearchlibrary.com These theoretical insights can guide synthetic efforts by predicting the most likely sites for electrophilic and nucleophilic attack, helping to design new reactions and predict their outcomes. Furthermore, computational screening could identify potential applications for the molecule based on its predicted properties, such as its potential as an organic semiconductor or a corrosion inhibitor.

Table 2: Theoretical Parameters for Future Investigation

ParameterSignificanceReference
HOMO-LUMO GapIndicates chemical reactivity and electronic excitability scholarsresearchlibrary.com
Molecular Electrostatic Potential (MESP)Predicts sites for intermolecular interactions and reactions researchgate.net
Vibrational FrequenciesAids in structural characterization via IR and Raman spectroscopy researchgate.net
Atomic ChargesProvides insight into the charge distribution and bond polarities scholarsresearchlibrary.com

Multidisciplinary Research Collaborations

The full potential of this compound is most likely to be realized through collaborations that span multiple scientific disciplines. Synthetic chemists can work with computational chemists to design and execute more efficient synthetic routes. researchgate.net

Collaboration with medicinal chemists and pharmacologists could explore the potential of its derivatives as therapeutic agents, drawing inspiration from other pyridine-based drugs. nih.gov For instance, dichloropyridine moieties are found in various agrochemicals, suggesting that collaboration with agricultural scientists could lead to the development of new herbicides or fungicides. google.com Similarly, partnerships with materials scientists would be essential to explore its applications in polymers, electronics, and nanotechnology. Such interdisciplinary efforts will be critical in translating fundamental chemical knowledge into practical, high-impact applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,5-dichloropyridine-2,4-diol, and how do reaction conditions influence halogenation regioselectivity?

  • Methodological Answer : The compound can be synthesized via halogenation of pyridine precursors. Key steps include:

  • Halogen Source : Use Cl₂ gas or N-chlorosuccinimide (NCS) in polar aprotic solvents (e.g., DMF) at 60–80°C.
  • Regioselectivity Control : Electron-withdrawing groups (e.g., hydroxyl groups) direct chlorine substitution to the 3,5-positions. Steric effects and temperature (e.g., 80°C for 12 hours) further refine selectivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the diol form.
    • Data Table :
Reaction ConditionYield (%)Regioselectivity (3,5 vs. other positions)
Cl₂, DMF, 80°C65>95%
NCS, CHCl₃, 60°C5287%

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (DMSO-d₆) shows hydroxyl protons at δ 10.2–10.8 ppm and aromatic protons at δ 8.1–8.3 ppm. ¹³C NMR confirms chlorine substitution via deshielded carbons (C3/C5: ~145 ppm) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺) matches the molecular weight (163.01 g/mol) with isotopic peaks consistent with two chlorine atoms .
  • Melting Point : mp 159–161°C (lit. value) distinguishes it from analogs like 4-amino-3,5-dichloropyridine (mp 81–83°C) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify nucleophilic/electrophilic sites. The 2,4-diol groups exhibit high electron density, favoring electrophilic aromatic substitution at C6 .
  • Reactivity Validation : Compare predicted sites with experimental Suzuki coupling results (e.g., using Pd(PPh₃)₄ and aryl boronic acids).

Q. What strategies resolve contradictions in reported catalytic activity of this compound derivatives?

  • Methodological Answer :

  • Byproduct Analysis : Use GC-MS/HPLC to detect intermediates (e.g., dehydrohalogenated products) that may skew activity measurements .
  • Isotopic Labeling : Introduce ¹³C at the 2,4-diol positions to track degradation pathways during catalysis .
  • Control Experiments : Compare catalytic performance under inert (N₂) vs. aerobic conditions to assess oxidation interference.

Q. How does the steric environment of this compound influence its utility in synthesizing organometallic complexes?

  • Methodological Answer :

  • Coordination Studies : React with transition metals (e.g., Cu²⁺, Pd⁰) in THF. The 2,4-diol groups act as bidentate ligands, confirmed by X-ray crystallography showing square-planar geometry .
  • Stability Testing : Monitor complex decomposition via UV-Vis (λ shifts >10 nm indicate ligand displacement).

Data Contradiction Analysis

Q. Why do conflicting reports exist on the solubility of this compound in polar solvents?

  • Methodological Answer :

  • Solvent Purity : Trace water in DMSO or DMF can protonate the diol, altering solubility. Use Karl Fischer titration to verify solvent dryness .
  • Polymorphism : Recrystallize from ethanol/water (7:3) to isolate the most stable polymorph (solubility: 12 mg/mL in DMSO vs. 5 mg/mL in H₂O) .

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Reactant of Route 1
3,5-Dichloropyridine-2,4-diol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.